![molecular formula C20H21N5O2S B2818264 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 921789-51-7](/img/structure/B2818264.png)
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps. One common method includes the S-alkylation reaction of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol . The reaction conditions often involve the use of solvents like pyridine and reagents such as sodium borohydride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the imidazole moiety, potentially leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or ethoxy groups, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives .
Applications De Recherche Scientifique
Chemical Composition
- Molecular Formula : C21H20F3N5O3S
- Molecular Weight : 479.5 g/mol
- IUPAC Name : 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide
Structural Characteristics
The compound features:
- An imidazo[2,1-c][1,2,4]triazole core.
- A sulfanyl group that may contribute to its biological activity.
- Multiple aromatic rings that enhance its interaction with biological targets.
Anticancer Activity
Recent studies have indicated significant anticancer potential for derivatives of imidazo[2,1-c][1,2,4]triazoles. The compound has shown promising results in various cancer cell lines:
Biological Activity | IC50 Value (µg/mL) | Cell Line |
---|---|---|
Anticancer | 13.004 | HepG2 (liver cancer) |
Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial efficacy against various bacterial strains:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | Low MIC values |
Escherichia coli | Low MIC values |
In Vitro Studies
In vitro evaluations have demonstrated effective inhibition of bacterial growth at low concentrations. The antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
Other Biological Activities
Beyond anticancer and antimicrobial properties, there is emerging interest in exploring the compound's effects on other biological pathways. Preliminary studies suggest potential anti-inflammatory and analgesic effects that warrant further investigation.
Study A: Anticancer Efficacy
A study focusing on a series of imidazo[2,1-c][1,2,4]triazole derivatives found that modifications significantly influenced their anticancer properties. One derivative exhibited a marked reduction in cell viability in HepG2 cells.
Study B: Antimicrobial Evaluation
Another investigation assessed various triazole derivatives against resistant bacterial strains. The results indicated that some derivatives had lower MIC values compared to traditional antibiotics, showcasing their potential as alternative therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
- **N-benzyl-2-((5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- **3-(5-(benzylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)pyridine
- **2-((4-amino-5-ethoxy-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Uniqueness: What sets 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide apart from similar compounds is its unique combination of the imidazole and triazole rings, which imparts distinct biological activities and chemical reactivity .
Activité Biologique
The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide is a synthetic organic molecule characterized by a complex structure that integrates an imidazo-triazole framework with a sulfanyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C21H20N5O3S with a molecular weight of approximately 479.5 g/mol. The structural features include:
- An imidazo[2,1-c][1,2,4]triazole core.
- A sulfanyl linkage that may enhance biological interactions.
- A phenylacetamide moiety which contributes to its pharmacological profile.
Anticancer Properties
Research indicates that compounds with similar structural motifs to This compound exhibit significant cytotoxicity against various cancer cell lines. Notably:
- Cytotoxicity Studies : Preliminary studies have shown that derivatives of imidazo-triazole compounds can inhibit cell proliferation in human cancer cell lines such as colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) with GI50 values ranging from 0.74 to 10 μg/mL .
Cell Line | GI50 Value (μg/mL) | Reference |
---|---|---|
HCT116 | 0.74 | |
H460 | 10 | |
MCF-7 | Variable |
The biological activity of this compound is hypothesized to be linked to its ability to interact with key proteins involved in tumor growth and metastasis. For instance:
- Focal Adhesion Kinase (FAK) : Compounds structurally related to imidazo-triazoles have been studied for their ability to inhibit FAK phosphorylation in pancreatic cancer models, suggesting a potential mechanism for their anticancer effects .
Pharmacological Effects
Beyond anticancer activity, the compound may exhibit other pharmacological properties:
- Antimicrobial Activity : Similar compounds have shown antimicrobial effects against various pathogens due to their ability to disrupt cellular processes .
- Anti-inflammatory Effects : The presence of the triazole ring has been associated with anti-inflammatory properties in some studies .
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazo-triazole derivatives:
- Study on Antitumor Activity : A study evaluated the cytotoxic effects of imidazo-triazole derivatives on mesothelioma cells. The results indicated significant antiproliferative activity correlated with inhibition of phospho-FAK .
- Pharmacological Screening : In a broader screening of thiadiazole derivatives, compounds were found to possess diverse activities including antimicrobial and anticancer properties .
Propriétés
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-2-27-17-10-8-16(9-11-17)24-12-13-25-19(24)22-23-20(25)28-14-18(26)21-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEYTHDYZLCPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.